8-Hydroxyefavirenz

Neurotoxicity HIV-associated neurocognitive disorders Dendritic spine injury

Procure 8-Hydroxyefavirenz (8-OH-EFV), the major CYP2B6-dependent efavirenz metabolite driving 65–80% of clearance, as your quantitative endpoint for PK modeling. Its ≥10-fold higher neurotoxicity over EFV in neuronal models makes it the definitive tool for HAND research, while its unique PXR binding without activation provides an essential negative control for drug-drug interaction SAR studies.

Molecular Formula C14H9ClF3NO3
Molecular Weight 331.67 g/mol
CAS No. 205754-33-2
Cat. No. B1664214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxyefavirenz
CAS205754-33-2
Synonyms6-chloro-4-(cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
8-hydroxy-efavirenz
8-hydroxy-efavirenz-glucuronide
8-hydroxyefavirenz
Molecular FormulaC14H9ClF3NO3
Molecular Weight331.67 g/mol
Structural Identifiers
SMILESC1CC1C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F
InChIInChI=1S/C14H9ClF3NO3/c15-8-5-9-11(10(20)6-8)19-12(21)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)/t13-/m0/s1
InChIKeyOOVOMPCQLMFEDT-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

8-Hydroxyefavirenz (CAS 205754-33-2): Primary Metabolite Reference Standard for Efavirenz Pharmacokinetic and Toxicity Studies


8-Hydroxyefavirenz (8-OH-EFV, CAS 205754-33-2) is the major phase I oxidative metabolite of the non-nucleoside reverse transcriptase inhibitor efavirenz (EFV), formed primarily by cytochrome P450 2B6 (CYP2B6) [1]. As a primary inactive metabolite, it represents 65–80% of EFV clearance in vivo [2] and is widely utilized as an analytical reference standard for pharmacokinetic (PK) modeling, therapeutic drug monitoring (TDM), and CYP2B6 pharmacogenomic investigations. Unlike EFV, 8-OH-EFV lacks antiretroviral activity [3] but exhibits distinct pharmacological and toxicological properties, including potent neurotoxicity at clinically relevant cerebrospinal fluid (CSF) concentrations [4].

Why 8-Hydroxyefavirenz Cannot Be Substituted by Efavirenz or Other Metabolites in Analytical and Research Applications


Substituting 8-hydroxyefavirenz with efavirenz or structurally similar metabolites (e.g., 7-hydroxyefavirenz, 8,14-dihydroxyefavirenz) in research and analytical workflows is scientifically invalid due to profound differences in biological activity, enzyme interaction mechanisms, and chemical stability. Unlike EFV, which activates the pregnane X receptor (PXR) and thereby induces CYP3A4-mediated drug-drug interactions [1], 8-OH-EFV does not activate PXR despite comparable binding affinity [2]. Furthermore, 8-OH-EFV is at least an order of magnitude more neurotoxic than EFV or 7-OH-EFV in neuronal cultures [3]. These divergent properties preclude direct interchangeability in studies of EFV toxicity, CYP2B6 phenotyping, or clinical PK modeling. Analytical reference standards for 8-OH-EFV also exhibit distinct stability profiles compared to EFV during sample handling and storage [4].

8-Hydroxyefavirenz: Quantitative Differential Evidence for Scientific Selection and Procurement


8-Hydroxyefavirenz Is at Least 10-Fold More Neurotoxic Than Efavirenz or 7-Hydroxyefavirenz

In primary rat hippocampal neuronal cultures, 8-hydroxyefavirenz (8-OH-EFV) was at least an order of magnitude (≥10-fold) more toxic than efavirenz (EFV) or 7-hydroxyefavirenz (7-OH-EFV), inducing considerable damage to dendritic spines at a concentration of only 10 nM [1]. This differential neurotoxicity is directly relevant to clinical observations, as CSF concentrations of 8-OH-EFV in HIV-infected patients receiving EFV therapy are within the range that damages neurons in culture [2].

Neurotoxicity HIV-associated neurocognitive disorders Dendritic spine injury

8-Hydroxyefavirenz Does Not Activate PXR, Despite Binding Affinity Comparable to Efavirenz

In luciferase reporter assays, 8-hydroxyefavirenz (8-OH-EFV) did not activate the pregnane X receptor (PXR), in stark contrast to efavirenz (EFV), which robustly activates PXR and induces CYP3A4-mediated drug-drug interactions [1]. FRET-based competitive binding assays and isothermal calorimetry confirmed that 8-OH-EFV binds PXR with an affinity (IC50 12.1 μM; KD 7.9 μM) nearly identical to that of EFV (IC50 18.7 μM; KD 12.5 μM) [2]. Molecular docking simulations suggest that 8-OH-EFV adopts a distinct binding mode within the PXR ligand-binding domain, preventing receptor activation [3].

Drug-drug interactions PXR activation CYP3A4 induction

8-Hydroxyefavirenz Causes Irreversible CYP2B6 Inactivation, Whereas Efavirenz Inactivation Is Reversible

Incubations of wild-type CYP2B6 with efavirenz (EFV) resulted in a time- and concentration-dependent inactivation that was completely reversible after 24 hours of dialysis [1]. In contrast, 8-hydroxyefavirenz (8-OH-EFV) irreversibly inactivated both wild-type CYP2B6 and the CYP2B6.4 variant, as activity was not restored after 24-hour dialysis [2]. This mechanistic divergence indicates that EFV and 8-OH-EFV generate distinct reactive intermediates that lead to enzyme inactivation via different pathways.

CYP2B6 Mechanism-based inactivation Pharmacogenomics

8-Hydroxyefavirenz Formation Accounts for 65–80% of Efavirenz Clearance, Making It the Dominant Metabolic Pathway

A population pharmacokinetic (PK) model developed from a randomized crossover study in healthy subjects (n = 17) determined that CYP2B6 genotype is the sole significant predictor of efavirenz (EFV) disposition, with EFV clearance through 8-hydroxyefavirenz (8-OH-EFV) formation representing 65% to 80% of total EFV clearance [1]. In contrast, the 7-hydroxyefavirenz pathway contributes a substantially smaller fraction to EFV elimination [2]. This quantitative predominance establishes 8-OH-EFV as the primary determinant of EFV PK variability and CYP2B6 pharmacogenetic effects.

Pharmacokinetics CYP2B6 genotyping Population PK modeling

8-Hydroxyefavirenz Exhibits Distinct LC-MS/MS Retention Time and MRM Transitions from Efavirenz and Other Metabolites

A validated LC-MS/MS method for simultaneous quantification of efavirenz (EFV), 8-hydroxyefavirenz (8-OH-EFV), and 8,14-dihydroxyefavirenz in human plasma demonstrated distinct chromatographic retention times and multiple reaction monitoring (MRM) transitions for each analyte [1]. Under isocratic elution (acetonitrile:20 mM ammonium acetate, 90:10, v/v) on a reversed-phase C18 column, retention times were 1.93 min for EFV, 1.70 min for 8-OH-EFV, and 1.52 min for 8,14-dihydroxyefavirenz [2]. MRM transitions (m/z) were 314 → 244 (EFV), 330 → 258 (8-OH-EFV), and 346 → 262 (8,14-dihydroxyefavirenz) [3]. The lower limit of quantification (LLOQ) for both EFV and 8-OH-EFV was 5 ng/mL [4].

LC-MS/MS Bioanalysis Method validation

8-Hydroxyefavirenz Plasma Concentrations Differ Significantly Between Patients With and Without Efavirenz-Associated Neurotoxicity

In a case-control study of HIV-infected patients receiving efavirenz (EFV) therapy, individuals with late-onset efavirenz neurotoxicity syndrome (LENS, n = 15) exhibited a markedly lower 8-hydroxyefavirenz (8-OH-EFV) to EFV plasma concentration ratio (0.002 µg/mL, range 0.001–0.003) compared to control subjects without neurotoxicity (n = 9; ratio 0.235 µg/mL, range 0.186–0.300; P < 0.001) [1]. This >100-fold difference in metabolic ratio was associated with the presence of CYP2A6 enzyme inhibitor (isoniazid) in 87% of LENS cases versus 0% of controls (P < 0.001) [2].

Therapeutic drug monitoring Neurotoxicity biomarkers CYP2B6 pharmacogenetics

Priority Application Scenarios for 8-Hydroxyefavirenz (CAS 205754-33-2) in Research and Industrial Workflows


CYP2B6 Pharmacogenetic Phenotyping and Efavirenz PK Modeling

Use 8-hydroxyefavirenz as the primary quantitative endpoint for CYP2B6 activity phenotyping in population pharmacokinetic models. Given that 8-OH-EFV formation represents 65–80% of efavirenz clearance and is solely predicted by CYP2B6 genotype [1], this metabolite is essential for accurately estimating EFV exposure, predicting dose requirements across CYP2B6 genotypes, and validating pharmacogenomic dosing algorithms. Procurement of high-purity 8-OH-EFV reference standard (≥98%) enables precise LC-MS/MS quantification in plasma or PBMC samples from clinical PK studies [2].

Mechanistic Studies of Efavirenz-Associated Neurotoxicity and HAND

Employ 8-hydroxyefavirenz in primary neuronal cultures or in vivo models to investigate mechanisms underlying efavirenz-associated neurocognitive disorders. The compound's ≥10-fold higher neurotoxicity compared to EFV or 7-OH-EFV at clinically relevant CSF concentrations (10 nM) [3] makes it the critical tool for dissecting calcium-dependent dendritic spine injury pathways. Research groups investigating HAND pathogenesis or screening neuroprotective interventions cannot rely on EFV alone, as EFV would underestimate neurotoxic potency by an order of magnitude [4].

PXR Activation Screening and Drug-Drug Interaction Liability Assessment

Utilize 8-hydroxyefavirenz as a structurally defined negative control compound in PXR activation assays. Despite binding PXR with affinity comparable to EFV (IC50 12.1 μM for 8-OH-EFV vs. 18.7 μM for EFV), 8-OH-EFV does not activate the receptor or induce CYP3A4 expression [5]. This unique binding-versus-activation uncoupling makes 8-OH-EFV an essential comparator for structure-activity relationship (SAR) studies aimed at designing EFV analogs with reduced drug-drug interaction liability [6].

Bioanalytical Method Development and Validation for Efavirenz Therapeutic Drug Monitoring

Apply 8-hydroxyefavirenz reference standard for the development, validation, and quality control of LC-MS/MS methods for simultaneous quantification of EFV and its metabolites in clinical TDM programs. The compound's distinct retention time (1.70 min) and MRM transition (m/z 330 → 258) relative to EFV (1.93 min; m/z 314 → 244) [7] ensures chromatographic resolution and assay specificity. Laboratories developing validated bioanalytical methods for EFV TDM must include 8-OH-EFV as a calibration standard to accurately measure the dominant metabolic pathway and interpret CYP2B6 genotype-guided dosing [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Hydroxyefavirenz

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.